4-Fluoro-2-methylphenyl isothiocyanate

Catalog No.
S715280
CAS No.
52317-97-2
M.F
C8H6FNS
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylphenyl isothiocyanate

CAS Number

52317-97-2

Product Name

4-Fluoro-2-methylphenyl isothiocyanate

IUPAC Name

4-fluoro-1-isothiocyanato-2-methylbenzene

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3

InChI Key

WFIPMZZOAIIOOG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)N=C=S

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C=S

The exact mass of the compound 4-Fluoro-2-methylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-methylphenyl isothiocyanate (CAS 52317-97-2) is a highly specialized, bifunctionally substituted aryl isothiocyanate utilized primarily as a building block in pharmaceutical and agrochemical synthesis. Featuring both an electron-withdrawing para-fluorine atom and a sterically demanding ortho-methyl group, this compound exhibits a uniquely tuned electrophilic profile. In industrial procurement and medicinal chemistry, it is predominantly selected as a precursor for the synthesis of sterically constrained thioureas, thiohydantoins, and 2-arylimino heterocycles, such as substituted thiazolidines[1]. The dual substitution pattern provides both synthetic advantages—such as enhanced regiocontrol during cyclization—and pharmacological benefits, including improved metabolic stability of the resulting active pharmaceutical ingredients (APIs).

Attempting to substitute 4-fluoro-2-methylphenyl isothiocyanate with simpler analogs, such as generic phenyl isothiocyanate (PITC), 4-fluorophenyl isothiocyanate, or 2-methylphenyl isothiocyanate, routinely compromises both synthetic efficiency and downstream API performance. The absence of the ortho-methyl group (as seen in 4-fluorophenyl isothiocyanate) removes critical steric hindrance, which alters the dihedral angle of intermediate thioureas and leads to poor regioselectivity during complex heterocycle formation [1]. Conversely, omitting the para-fluoro group (as in 2-methylphenyl isothiocyanate) reduces the electrophilicity of the isothiocyanate carbon, necessitating harsher coupling conditions that can degrade sensitive chiral amines. Furthermore, the lack of para-fluorination leaves the resulting drug scaffolds vulnerable to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the final compound[2].

Enhanced Electrophilicity and Amine Coupling Yield

The presence of the strongly electronegative para-fluorine atom increases the partial positive charge on the isothiocyanate carbon via inductive effects. When coupled with sterically hindered chiral amines (e.g., (1S)-1-(chloromethyl)-3-methylbutanammonium chloride), 4-fluoro-2-methylphenyl isothiocyanate achieves coupling yields exceeding 85% under mild conditions. In contrast, the non-fluorinated baseline (2-methylphenyl isothiocyanate) exhibits lower electrophilicity, often resulting in yields below 70% and requiring elevated temperatures that risk racemization of the amine [1].

Evidence DimensionThiourea intermediate coupling yield
Target Compound Data>85% yield under mild conditions
Comparator Or Baseline2-Methylphenyl isothiocyanate (<70% yield, requires heating)
Quantified Difference15-20% absolute yield improvement
ConditionsNucleophilic addition of hindered primary/secondary amines in polar aprotic solvents

Higher coupling efficiency under mild conditions prevents the degradation of expensive chiral precursors during API synthesis.

Steric Control in Thiazolidine Cyclization

During the synthesis of 2-arylimino heterocycles, the ortho-methyl group of 4-fluoro-2-methylphenyl isothiocyanate restricts rotation around the N-aryl bond. This steric locking forces the intermediate into a favorable conformation for cyclization, driving regioselectivity to >95% for the desired (4S)-2-(arylimino)-1,3-thiazolidine isomer. Substituting with 4-fluorophenyl isothiocyanate removes this steric barrier, allowing free rotation that drops regioselective cyclization yields to <80% due to the formation of off-target isomers and byproducts [1].

Evidence DimensionRegioselectivity in heterocycle cyclization
Target Compound Data>95% regioselectivity
Comparator Or Baseline4-Fluorophenyl isothiocyanate (<80% regioselectivity)
Quantified Difference>15% improvement in target isomer formation
ConditionsBase-promoted cyclization of haloalkyl thioureas

High regioselectivity eliminates the need for costly and time-consuming downstream chiral or chromatographic separations.

Downstream Metabolic Stability (Para-Fluorination Effect)

In drug design, the para-position of an aryl ring is highly susceptible to oxidative metabolism. Derivatives synthesized from 4-fluoro-2-methylphenyl isothiocyanate benefit from the strong C-F bond, which blocks CYP450-mediated para-hydroxylation. Compared to scaffolds derived from 2-methylphenyl isothiocyanate, the fluorinated derivatives typically demonstrate a 2- to 3-fold increase in in vitro microsomal half-life, maintaining the necessary steric profile (via the ortho-methyl) while dramatically improving pharmacokinetic viability[1].

Evidence DimensionIn vitro microsomal half-life (API derivative)
Target Compound Data2x to 3x extension in half-life
Comparator Or Baseline2-Methylphenyl isothiocyanate derivatives (rapid para-hydroxylation)
Quantified Difference100-200% increase in metabolic stability
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the para-fluorinated building block is essential for developing drug candidates with viable oral bioavailability and extended duration of action.

Synthesis of Progesterone Receptor Modulators

This compound is the exact precursor required for synthesizing (4S)-2-(4-fluoro-2-methylphenylimino)-4-isobutyl-1,3-thiazolidine and related analogs. The dual substitution pattern is critical for achieving the correct receptor binding conformation and metabolic stability required for effective progesterone receptor binding agents [1].

Development of Conformationally Locked Kinase Inhibitors

In medicinal chemistry libraries targeting specific kinase hydrophobic pockets, the compound is used to generate sterically locked thiourea pharmacophores. The ortho-methyl group enforces the necessary dihedral angle, while the para-fluorine ensures the resulting inhibitor resists rapid oxidative degradation [2].

Agrochemical Thiohydantoin Production

For the development of novel pesticides and herbicides, the compound serves as a robust building block for thiohydantoin derivatives. The structural features provided by 52317-97-2 ensure that the final agrochemical maintains soil stability and resists environmental degradation pathways that typically target unsubstituted aromatic rings [2].

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types